
(2-Hydroxyethyl)dimethyloctylammonium, benzilate ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)dimethyloctylammonium, benzilate ester is a quaternary ammonium compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyloctylammonium, benzilate ester typically involves the reaction of (2-Hydroxyethyl)dimethyloctylammonium with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)dimethyloctylammonium, benzilate ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)dimethyloctylammonium, benzilate ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It is being explored for its potential therapeutic effects, including antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)dimethyloctylammonium, benzilate ester involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxyethyl)dimethyloctylammonium perchlorate
- (2-Hydroxyethyl)dimethyloctylammonium chloride
- (2-Hydroxyethyl)dimethyloctylammonium bromide
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)dimethyloctylammonium, benzilate ester has a unique ester group that imparts distinct chemical properties. This makes it particularly useful in specific applications where ester functionality is desired .
Propiedades
Número CAS |
744138-89-4 |
|---|---|
Fórmula molecular |
C26H38NO3+ |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-octylazanium |
InChI |
InChI=1S/C26H38NO3/c1-4-5-6-7-8-15-20-27(2,3)21-22-30-25(28)26(29,23-16-11-9-12-17-23)24-18-13-10-14-19-24/h9-14,16-19,29H,4-8,15,20-22H2,1-3H3/q+1 |
Clave InChI |
BVAVJZIACKCFTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


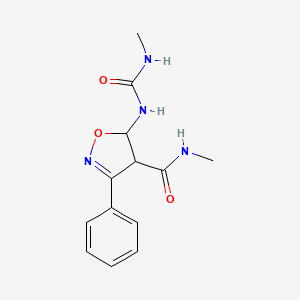
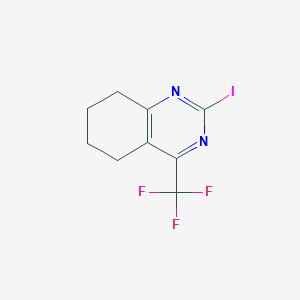

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15197418.png)
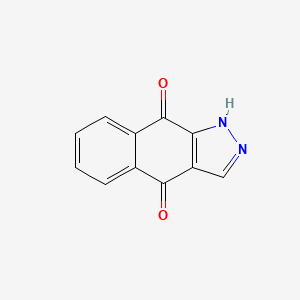

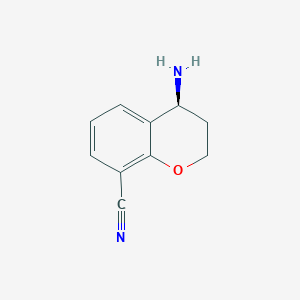
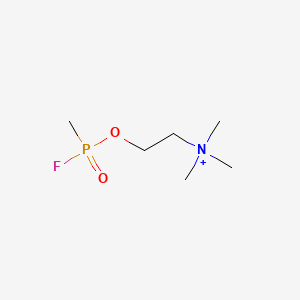
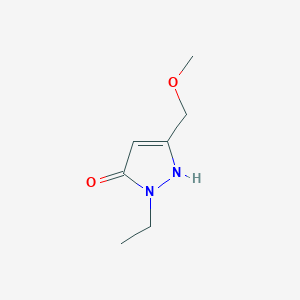


![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
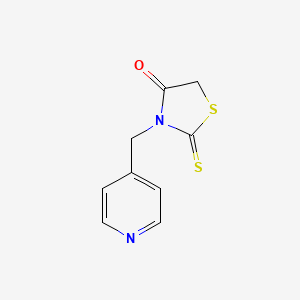
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
